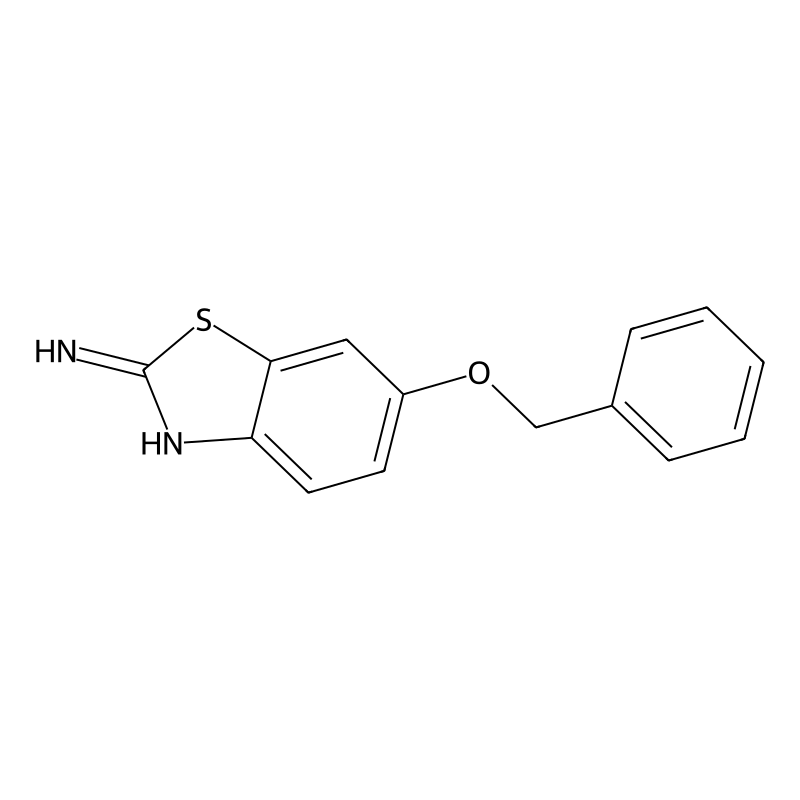2-Benzothiazolamine, 6-(phenylmethoxy)-

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
2-Benzothiazolamine, 6-(phenylmethoxy)- is a chemical compound characterized by its unique structure, which includes a benzothiazole moiety and a phenylmethoxy group. Its molecular formula is with a molecular weight of approximately 226.31 g/mol. The compound features a benzothiazole ring, a sulfur atom, and an amine group, contributing to its chemical reactivity and potential biological activity. The compound is often utilized in various applications, particularly in the dye industry and as an intermediate in organic synthesis.
- Nucleophilic Substitution: The amine group can undergo nucleophilic substitution reactions, allowing for the introduction of various substituents.
- Acylation: The amine can be acylated to form amides, which may enhance the compound's biological activity.
- Oxidation: The benzothiazole moiety can be oxidized under specific conditions to yield sulfoxides or sulfones.
These reactions make the compound versatile for further functionalization in synthetic chemistry.
Research indicates that compounds related to benzothiazoles exhibit notable biological activities, including:
- Antimicrobial Properties: Some derivatives demonstrate efficacy against bacteria and fungi.
- Anticancer Activity: Certain benzothiazole derivatives have shown potential in inhibiting tumor growth and inducing apoptosis in cancer cells.
- Enzyme Inhibition: Compounds similar to 2-Benzothiazolamine, 6-(phenylmethoxy)- may act as inhibitors for various enzymes, contributing to their therapeutic potential.
The specific biological activity of 2-Benzothiazolamine, 6-(phenylmethoxy)- requires further investigation to fully elucidate its pharmacological profile.
The synthesis of 2-Benzothiazolamine, 6-(phenylmethoxy)- can be achieved through several methods:
- Condensation Reactions: The compound can be synthesized via condensation of appropriate benzothiazole derivatives with phenylmethanol or its derivatives under acidic or basic conditions.
- Substitution Reactions: Starting from a suitable benzothiazole precursor, nucleophilic substitution with phenylmethoxy groups can be performed.
- Multi-step Synthesis: A more complex synthesis may involve multiple steps including protection-deprotection strategies and various coupling reactions to achieve the desired structure.
These methods highlight the flexibility in synthetic approaches available for producing this compound.
2-Benzothiazolamine, 6-(phenylmethoxy)- finds applications across various fields:
- Dye Industry: It serves as an intermediate for synthesizing dyes and colorants used in textiles and cosmetics.
- Pharmaceuticals: Potential applications in drug development due to its biological activities.
- Agricultural Chemicals: Possible use in developing agrochemicals owing to its antimicrobial properties.
These applications underscore the compound's utility in both industrial and research settings.
Interaction studies involving 2-Benzothiazolamine, 6-(phenylmethoxy)- are crucial for understanding its behavior in biological systems. Such studies might include:
- Binding Affinity Assessments: Evaluating how well the compound binds to specific biological targets such as enzymes or receptors.
- Synergistic Effects: Investigating whether this compound enhances or diminishes the effects of other drugs when used concurrently.
- Toxicological Studies: Assessing any potential toxicity or side effects associated with its use in various applications.
These studies are essential for determining the safety and efficacy of the compound in practical applications.
Several compounds share structural similarities with 2-Benzothiazolamine, 6-(phenylmethoxy)-. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Amino-6-methoxybenzothiazole | Lacks phenylmethoxy group; used as a dye intermediate | |
| 6-Benzyloxy-benzothiazol-2-ylamine | Contains benzyloxy instead of phenylmethoxy | |
| N-Phenyl-2-benzothiazolamine | Different substitution pattern; potential pharmaceutical uses |
The uniqueness of 2-Benzothiazolamine, 6-(phenylmethoxy)- lies in its specific combination of functional groups that may impart distinct chemical reactivity and biological activity compared to these similar compounds.








